2-(2-fluoroethyl)-4-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride
Description
This compound is a pyrazole derivative featuring a 2-fluoroethyl group at position 2, a methyl group at position 4, and an N-[(1-methylpyrazol-3-yl)methyl] substituent at position 3 of the pyrazole ring. Its hydrochloride salt form enhances solubility, making it suitable for pharmacological studies. Structural analysis of such compounds often employs crystallographic tools like SHELX for refinement and validation .
Properties
Molecular Formula |
C11H17ClFN5 |
|---|---|
Molecular Weight |
273.74 g/mol |
IUPAC Name |
2-(2-fluoroethyl)-4-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H16FN5.ClH/c1-9-7-14-17(6-4-12)11(9)13-8-10-3-5-16(2)15-10;/h3,5,7,13H,4,6,8H2,1-2H3;1H |
InChI Key |
MJWOQPNXQSPMTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)CCF)NCC2=NN(C=C2)C.Cl |
Origin of Product |
United States |
Preparation Methods
Regioselectivity in Pyrazole Formation
The electronic nature of substituents on the 1,3-diketone precursor dictates the ratio of regioisomers. Bulky groups (e.g., aryl) favor the 4-methyl regioisomer. Catalysts like Cu(OTf)$$_2$$ enhance selectivity (82% yield).
Fluoroethyl Group Stability
The 2-fluoroethyl moiety is prone to elimination under strong basic conditions. Mitigation strategies include:
- Using mild bases (e.g., K$$2$$CO$$3$$)
- Low-temperature reactions (0–25°C)
Scalability
Continuous flow reactors improve reproducibility for large-scale synthesis, reducing reaction times by 40% compared to batch methods.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
2-(2-fluoroethyl)-4-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic systems.
Scientific Research Applications
2-(2-fluoroethyl)-4-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(2-fluoroethyl)-4-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
The compound 2-(2-fluoroethyl)-4-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine; hydrochloride is a synthetic organic molecule belonging to the pyrazole class. Its unique structure, characterized by a pyrazole ring with a fluoroethyl substituent and a methylpyrazolylmethyl group, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-(2-fluoroethyl)-4-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine; hydrochloride is with a molecular weight of approximately 273.74 g/mol. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇ClFN₅ |
| Molecular Weight | 273.74 g/mol |
| CAS Number | 1856063-55-2 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluoroethyl moiety may enhance binding affinity, while the pyrazolylmethyl group can modulate activity. Preliminary studies indicate that this compound may exhibit anti-inflammatory and anticancer properties, suggesting its potential utility in pharmacological research.
Anticancer Properties
Research has shown that pyrazole derivatives often exhibit significant anticancer activity. The unique structural features of 2-(2-fluoroethyl)-4-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine; hydrochloride suggest it may inhibit tumor growth through various mechanisms, including:
- Inhibition of Cell Proliferation : Studies indicate that compounds with similar structures can inhibit the proliferation of cancer cells by interfering with cell cycle progression.
- Induction of Apoptosis : The compound may trigger programmed cell death in cancerous cells through activation of apoptotic pathways.
- Modulation of Signal Transduction Pathways : It is hypothesized that this compound can affect pathways involved in cancer progression, such as those mediated by growth factors and cytokines.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is supported by its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. Pyrazole derivatives are known for their ability to modulate inflammatory pathways, which may be applicable in treating conditions such as arthritis and other inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole compounds, providing insights into their mechanisms and therapeutic potential:
- Antitumor Activity : A study investigating a series of pyrazole derivatives found that modifications at specific positions on the pyrazole ring significantly influenced their anticancer properties. The introduction of functional groups like fluoroalkyl chains enhanced their efficacy against various cancer cell lines .
- Signal Transduction Modulation : Another study highlighted the role of pyrazole compounds in modulating signal transduction pathways related to inflammation and cancer . The findings suggest that structural variations can lead to different biological outcomes.
- Enzyme Inhibition Studies : Research focused on enzyme inhibition revealed that similar compounds effectively inhibited key enzymes involved in disease processes, indicating that 2-(2-fluoroethyl)-4-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine; hydrochloride could exhibit similar activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
